Fumonisin FP3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

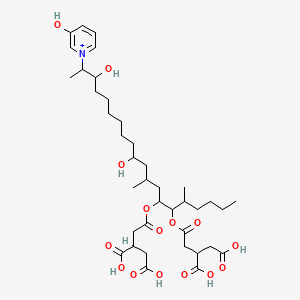

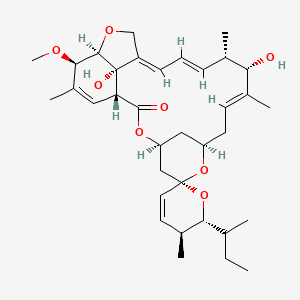

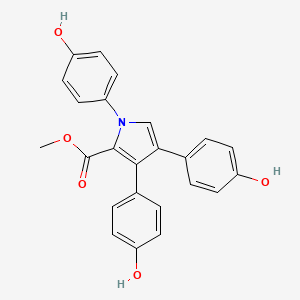

Fumonisin FP3, also known as fumonisin FP(3), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.

科学的研究の応用

Fumonisin Structure and Biosynthesis

Fumonisins, including FP3, are mycotoxins produced by Fusarium species, with structural complexity and biosynthetic pathways of interest. Ding, Bojja, and Du (2004) studied the protein Fum3p, necessary for the C-5 hydroxylation of fumonisins, a key step in their biosynthesis (Ding, Bojja, & Du, 2004). Additionally, Musser et al. (1996) identified a new series of fumonisins, including FP1-3, which differ in structure from the B series by having a 3-hydroxypyridinium moiety (Musser, Gay, Mazzola, & Plattner, 1996).

Fumonisin Impact on Health and Development

Fumonisins, including FP3, have significant health implications. Marasas et al. (2004) demonstrated their disruption of sphingolipid metabolism and neural tube development, linking them to human neural tube defects (Marasas et al., 2004). Moreover, Tomaszewska et al. (2021) explored the effects of fumonisins on bone and cartilage development in newborns prenatally exposed to these toxins (Tomaszewska et al., 2021).

Fumonisin Toxicity and Detoxification

The research on fumonisin toxicity and its detoxification is also significant. Galvano et al. (2002) highlighted the DNA damage in astrocytes exposed to fumonisin B1, a closely related compound, underlining the genotoxic potential of fumonisins (Galvano et al., 2002). Furthermore, Wang et al. (2023) identified three novel fumonisin detoxification transaminases, offering insights into potential remediation strategies (Wang et al., 2023).

Mechanisms of Fumonisin Biosynthesis

The mechanisms of fumonisin biosynthesis have been a topic of considerable research. For instance, Zaleta-Rivera et al. (2006) provided insights into the role of FUM14 in the esterification of fumonisins during their biosynthesis (Zaleta-Rivera, Xu, Yu, Butchko, Proctor, Hidalgo-Lara, Raza, Dussault, & Du, 2006). Additionally, Butchko, Plattner, and Proctor (2003) described the role of FUM13 in the C-3 carbonyl reduction, a critical step in fumonisin production (Butchko, Plattner, & Proctor, 2003).

特性

CAS番号 |

182063-60-1 |

|---|---|

分子式 |

C39H62NO15+ |

分子量 |

784.9 g/mol |

IUPAC名 |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |

InChIキー |

SJFPAYWMTYRRGT-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

正規SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

同義語 |

fumonisin FP(3) fumonisin FP3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)

![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)

![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)